1,2,2-Trichloropropane
Description
Historical Context in Chemical Research and Industry
In the realm of industrial chemistry, 1,2,2-trichloropropane has found application as a solvent and as an intermediate in the synthesis of other chemical compounds. cymitquimica.com Its utility stems from its properties as a chlorinated alkane. While it has been used in these capacities, it is noted that this compound does not have individual approval for use as a standalone chemical product. nih.gov Instead, its application may occur as a component within a product covered by a broader group standard. nih.gov
Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is driven by several key factors. Researchers study the compound to understand how the specific placement of its three chlorine atoms influences its physical and chemical characteristics, such as density, boiling point, and solubility. cymitquimica.com The compound is relatively stable under normal conditions but can undergo reactions like hydrolysis in the presence of strong acids or bases, a subject of chemical research. cymitquimica.com
Furthermore, the study of chlorinated hydrocarbons is significant for environmental science. While less prominent than some of its isomers, understanding the properties and behavior of this compound is integral to building a complete picture of this class of compounds. solubilityofthings.com Academic research provides foundational data on its properties, which is essential for various fields of chemical science. solubilityofthings.comchemeo.com
Research Findings
Detailed research has established the fundamental physical and chemical properties of this compound.
Physical and Chemical Properties of this compound
The following table summarizes key property data for this compound based on experimental and computed values.
| Property | Value | Source |
| Molecular Formula | C3H5Cl3 | nih.gov |
| Molar Mass | 147.43 g/mol | nih.govchemeo.com |
| Appearance | Colorless liquid | cymitquimica.com |
| Odor | Sweet | cymitquimica.com |
| Normal Boiling Point | 395.00 - 400.00 K | chemeo.com |
| Standard Gibbs free energy of formation (ΔfG°) | -58.57 kJ/mol | chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -161.22 kJ/mol | chemeo.com |
| Enthalpy of vaporization (ΔvapH°) | 34.13 kJ/mol | chemeo.com |
| Octanol/Water partition coefficient (logPoct/wat) | 2.419 | chemeo.com |
| Kovats Retention Index (Standard non-polar) | 781 | nih.gov |
Note: Some properties are calculated values from computational models. chemeo.com
Structure
3D Structure
Properties
IUPAC Name |
1,2,2-trichloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c1-3(5,6)2-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIIXVPKQATIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062890 | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3175-23-3 | |
| Record name | 1,2,2-Trichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3175-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003175233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2-trichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Chemistry of 1,2,2 Trichloropropane
Established Synthesis Routes for 1,2,2-Trichloropropane
This compound (C₃H₅Cl₃) is a chlorinated hydrocarbon that is typically synthesized through the chlorination of three-carbon feedstocks. While not always the primary target, it arises from several key industrial processes. The main synthetic pathways involve the substitution or addition of chlorine atoms to propane (B168953) or propylene (B89431) derivatives.
Established methods for preparing this compound include the chlorination of propane and the further chlorination of dichlorinated propanes. One significant route is the free-radical chlorination of 1,2-dichloropropane (B32752) (propylene dichloride), which itself is produced from the chlorination of propylene. globalauthorid.comgoogle.com This subsequent chlorination step yields a mixture of trichloropropane (B3392429) isomers, including this compound.
Another key synthetic approach is the addition of chlorine to 2-chloropropene (B1346963). physicsandmathstutor.com This reaction proceeds via electrophilic addition across the double bond to yield the target molecule. Additionally, this compound can be prepared via the Appel reaction, where 1,2-dichloropropane is treated with phosphorus trichloride (B1173362) (PCl₃) and cuprous chloride (CuCl).
Catalyzed Chlorination of Propylene for this compound Production
The production of this compound from propylene is generally a multi-step process rather than a direct, single-step catalytic conversion. The initial step involves the chlorination of propylene, which primarily yields 1,2-dichloropropane. solubilityofthings.com This reaction is a foundational process in the synthesis of many chlorinated propanes.
To obtain this compound, the 1,2-dichloropropane intermediate undergoes further chlorination. This second stage is often a free-radical process that can be initiated thermally or photochemically, and it results in a mixture of trichloropropane isomers. globalauthorid.comstackexchange.com The distribution of these isomers, including this compound, 1,1,2-trichloropropane, and 1,2,3-trichloropropane (B165214), depends heavily on the reaction conditions.
Mechanistic Studies of this compound Formation
The formation of this compound is primarily understood through two major reaction mechanisms: free-radical substitution and electrophilic addition.
Free-Radical Chlorination of 1,2-Dichloropropane: This is a classic chain reaction mechanism involving three stages:
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This is typically achieved using UV light or heat.
Propagation: A chlorine radical abstracts a hydrogen atom from 1,2-dichloropropane. Abstraction of the hydrogen from the secondary carbon (C-2) is sterically hindered but electronically favored due to the stability of the resulting secondary radical. This leads to the formation of a 1,2-dichloro-2-propyl radical. This radical then reacts with another molecule of Cl₂ to produce this compound and a new chlorine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine, for example, two chlorine radicals forming Cl₂ or a chlorine radical combining with a chlorinated propyl radical.
Computational studies on the chlorination of 2-chloropropane (B107684) suggest that abstraction of the hydrogen atom from the carbon already bearing a chlorine atom (the α-position) is favored because the resulting secondary radical is stabilized by hyperconjugation. stackexchange.com A similar principle applies to 1,2-dichloropropane, favoring the formation of the 1,2,2-isomer.
Electrophilic Addition of Chlorine to 2-Chloropropene: This mechanism involves the addition of a chlorine molecule across the C=C double bond of 2-chloropropene.
The electron-rich double bond of 2-chloropropene attacks the chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate and a chloride ion (Cl⁻).
The chloride ion then attacks one of the carbons of the former double bond from the side opposite the chloronium ion. According to Markovnikov's rule, the nucleophile (chloride ion) will add to the more substituted carbon. In this case, it attacks the central carbon (C-2), which already bears a chlorine atom, leading to the formation of this compound.
Optimization of this compound Synthesis Parameters
Optimizing the synthesis of this compound focuses on maximizing its yield and selectivity over other isomers. Key parameters that are manipulated include temperature, reactant concentrations, catalyst choice, and reaction time.
Research into the ammonolysis of waste 1,2-dichloropropane provides insights into reaction optimization that can be extrapolated to chlorination. researchgate.net Studies have shown that parameters like temperature, molar ratio of reagents, and reaction time can be modeled using regression equations to find optimal conditions for conversion and selectivity. researchgate.net
For the free-radical chlorination of 1,2-dichloropropane, controlling the temperature is critical. Higher temperatures can lead to more random hydrogen abstraction and a less selective product mixture. The use of specific free-radical initiators can also help control the reaction rate and improve the yield of the desired product. google.com
The table below summarizes findings from a patent on the synthesis of 1,2,3-trichloropropane from 3-chloropropene, which provides analogous data on how conditions affect yield and purity in chlorination reactions. google.com
| Parameter | Condition 1 | Condition 2 (with catalyst) | Condition 3 (gas phase) |
| Reactant | 3-chloropropene | 3-chloropropene | 3-chloropropene (vapor) |
| Chlorinating Agent | Cl₂ gas | Cl₂ gas | Cl₂ gas |
| Catalyst | None | N,N-dimethylformamide | None |
| Temperature | 20 °C | 0-10 °C | 50 °C |
| Reaction Time | 11 hours | 3 hours | 1 hour (continuous) |
| Product Purity | 90.6% | 97.5% | 84.5% |
| Byproducts | 8.5% 1,1,2,3-tetrachloropropane | Not specified | 9.2% 1,1,2,3-tetrachloropropane |
| Yield | 79.2% | 96.7% | 77.4% |
This table illustrates general principles of chlorination optimization; data is for the synthesis of 1,2,3-trichloropropane but demonstrates the impact of catalysts and reaction phase on yield and purity. google.com
Environmental Science and Fate of 1,2,2 Trichloropropane
Environmental Distribution and Persistence of 1,2,3-Trichloropropane (B165214)
1,2,3-Trichloropropane (1,2,3-TCP) is a synthetic chemical compound recognized for its persistence in the environment and its classification as a likely human carcinogen. epa.govca.gov It is a dense, man-made chlorinated hydrocarbon that was used as an industrial solvent, a cleaning and degreasing agent, and was found as an impurity in soil fumigants. iwaponline.comepa.gov
Contamination Potential in Soil Systems by 1,2,3-Trichloropropane
1,2,3-TCP exhibits properties that lead to significant contamination potential in soil. It has a low soil organic carbon-water (B12546825) partition coefficient (Koc), indicating that it does not adsorb strongly to soil particles. iwaponline.comepa.govepa.gov This low sorption capacity results in high mobility within the soil profile. enviro.wikiwho.intcdc.gov When released on land, 1,2,3-TCP is prone to leaching from the soil into groundwater. epa.govepa.gov Evaporation from soil surfaces can also occur, contributing to its distribution into the atmosphere. epa.govuta.cl Studies have shown an abiotic loss half-life from soil to be between 2.2 and 3.5 days, largely attributed to evaporation. uta.clinchem.org
Groundwater and Surface Water Contamination Dynamics of 1,2,3-Trichloropropane
Due to its high mobility in soil and modest water solubility, 1,2,3-TCP is a significant groundwater contaminant. iwaponline.comnih.gov Its density, which is greater than water, causes it to sink in aquifers, where it can exist as a dense non-aqueous phase liquid (DNAPL). enviro.wikiepa.govca.gov This DNAPL can act as a long-term source of groundwater contamination as it slowly dissolves. ca.gov Contamination of groundwater and surface water has been documented in numerous locations, often resulting from its past use in agriculture as part of nematicide mixtures and from industrial disposal. enviro.wikinih.gov Detections in surface and drinking water sources have been reported in the United States and Europe. nih.gov
Long-Term Environmental Persistence of 1,2,3-Trichloropropane
1,2,3-TCP is exceptionally persistent in the environment, particularly in groundwater, because it is highly resistant to natural degradation processes. enviro.wikiepa.govca.gov It is recalcitrant to both abiotic and biotic degradation under typical environmental conditions. enviro.wikidtic.mil The estimated hydrolysis half-life at neutral pH and ambient temperature is in the order of hundreds to thousands of years, highlighting its stability in water. nih.govuta.cl This resistance to breakdown means that once it contaminates groundwater, it can remain for very long periods. epa.govca.gov
Abiotic Transformation Processes of 1,2,3-Trichloropropane
Abiotic transformation processes for 1,2,3-TCP in the environment are generally very slow under natural conditions.
Hydrolytic Reaction Kinetics of 1,2,3-Trichloropropane
The hydrolysis of 1,2,3-TCP is a notably slow process under typical environmental conditions. enviro.wikinih.gov At a neutral pH and a temperature of 25°C, the half-life for hydrolysis is estimated to be on the order of hundreds of years. nih.gov The reaction rate is favored only at high pH (base-catalyzed) and/or high temperatures. enviro.wikiacs.orgserdp-estcp.mildtic.mil For example, while the half-life is thousands of years at pH 7 and 15°C, it can be reduced to 0.1 days at pH 8 and 90°C, conditions that might be achieved during in-situ thermal remediation. researchgate.net The primary hydrolysis product at elevated temperatures is 2,3-dichloro-1-propene. nih.gov
Hydrolysis Half-Life of 1,2,3-Trichloropropane
| Condition | Estimated Half-Life | Reference |
|---|---|---|
| pH 7, 25°C | Hundreds of years | nih.gov |
| pH 7, 15°C | Thousands of years | researchgate.net |
| Calculated | 44-74 years | iwaponline.cominchem.org |
| pH 8, 90°C | 0.1 days | researchgate.net |
Oxidative Degradation of 1,2,3-Trichloropropane in Environmental Compartments
In the atmosphere, 1,2,3-TCP is expected to exist primarily in the vapor phase where it is subject to photodegradation by reacting with hydroxyl radicals (•OH). epa.govrug.nl The estimated half-life for this atmospheric reaction ranges from 15 to 46 days. epa.govrug.nltaylorfrancis.com
In aquatic systems, oxidation of 1,2,3-TCP is generally slow and negligible with milder oxidants like permanganate. serdp-estcp.mildtic.mil However, it can be degraded by strong oxidants such as those used in in-situ chemical oxidation (ISCO) remediation technologies. enviro.wikiserdp-estcp.mil These processes generate highly reactive species like hydroxyl radicals and sulfate (B86663) radicals (SO₄•⁻) that can effectively oxidize 1,2,3-TCP. serdp-estcp.milnih.govdtic.mil Fenton-like chemistry (using hydrogen peroxide and an iron catalyst) has also been shown to degrade the compound in laboratory settings, producing byproducts such as 1,3-dichloroacetone (B141476) and 2,3-dichloro-1-propene. iwaponline.comrug.nl
Oxidative Degradation of 1,2,3-Trichloropropane
| Compartment/Process | Oxidant | Estimated Half-Life/Reactivity | Reference |
|---|---|---|---|
| Atmosphere | Hydroxyl Radicals (•OH) | 15 to 46 days | epa.govrug.nl |
| Aquatic (ISCO) | Permanganate | Negligible | serdp-estcp.mildtic.mil |
| Aquatic (ISCO) | Hydroxyl/Sulfate Radicals | Effective degradation | serdp-estcp.mildtic.mil |
| Lab (Fenton's Reagent) | Fe(II) + H₂O₂ | 5 to 10 hours | enviro.wiki |
Reductive Dechlorination Pathways of 1,2,2-Trichloropropane
Reductive dechlorination is a key process in the natural attenuation of chlorinated hydrocarbons like this compound in anoxic environments. pnnl.govrsc.orgosti.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. For this compound, several reductive dechlorination pathways have been investigated.
Under reducing conditions, this compound can undergo various transformations, including hydrogenolysis (reductive dechlorination), reductive β-elimination, and dehydrochlorination. acs.orgenviro.wiki Computational chemistry calculations have been employed to determine the thermodynamics of these reactions. pnnl.govrsc.orgosti.govacs.orgenviro.wiki Studies suggest that reductive β-elimination to form 1-chloro-2-methylpropene (B51992) is a thermodynamically favorable pathway. pnnl.govrsc.orgosti.govenviro.wiki Another potential pathway is the hydrogenolysis of a C-Cl bond to produce dichloropropanes.
Research has shown that the degradation of halogenated aliphatic compounds in anoxic groundwater is primarily driven by reductive dechlorination. pnnl.govrsc.orgosti.govenviro.wiki However, the initial electron transfer step for the reduction of this compound has been predicted to be unfavorable under standard conditions, suggesting that natural attenuation through this pathway might be slow. acs.org
Photochemical Degradation of this compound in Atmospheric Models
In the atmosphere, this compound is expected to exist predominantly in the vapor phase. epa.gov Its primary degradation mechanism in the atmosphere is through reaction with photochemically produced hydroxyl (OH) radicals. epa.govnih.govcdc.gov The estimated half-life for this reaction ranges from 15 to 46 days. epa.gov This indicates that while photochemical degradation does occur, this compound can persist in the atmosphere for a significant period, allowing for potential long-range transport.
Biotransformation and Biodegradation Research on this compound
The biodegradation of this compound is an area of active research, as it offers a potentially cost-effective and environmentally friendly remediation strategy.
Microbial Degradation Pathways of this compound
Several microbial degradation pathways for chlorinated propanes have been identified, including reductive dechlorination, monooxygenase-mediated cometabolism, and enzymatic hydrolysis. researchgate.net While anaerobic biodegradation via reductive dechlorination has been observed for other trichloropropane (B3392429) isomers, the rates are often slow. enviro.wikiwikipedia.org
Under aerobic conditions, no naturally occurring microorganisms have been found that can utilize this compound as a sole carbon source. researchgate.netenviro.wiki However, cometabolism by certain bacteria, such as ammonia-oxidizing bacteria, has been reported, albeit at slow rates. enviro.wiki
Enzymatic Mechanisms for this compound Biotransformation
The initial step in the aerobic biodegradation of many chlorinated hydrocarbons is often catalyzed by dehalogenases or oxygenases. For this compound, the key initial reaction is its conversion to a less chlorinated, more biodegradable compound. nih.gov
A significant breakthrough in this area involves a synthetic metabolic pathway utilizing three enzymes to convert 1,2,3-trichloropropane to glycerol. acs.orgresearchgate.netresearchgate.net This pathway consists of a haloalkane dehalogenase, a haloalcohol dehalogenase, and an epoxide hydrolase. acs.orgresearchgate.netresearchgate.net While this research focused on the 1,2,3-isomer, the principles of enzymatic catalysis are relevant to the biotransformation of this compound. Engineered haloalkane dehalogenases have shown improved activity towards trichloropropanes. nih.gov
The biotransformation can proceed through a series of steps, starting with the hydrolytic dehalogenation to a dichloropropanol, followed by further enzymatic conversions. muni.cz One study developed a one-pot reaction system using immobilized haloalkane dehalogenase and halohydrin dehalogenase to convert 1,2,3-trichloropropane to 2,3-dichloro-1-propanol. mdpi.com
Development of Engineered Bioremediation Strategies for this compound
Given the recalcitrant nature of this compound, engineered bioremediation strategies are being developed to enhance its degradation. frontiersin.orgmdpi.com These strategies often involve the use of genetically modified microorganisms or the application of synthetic microbial communities. frontiersin.orgmdpi.com
One approach involves introducing an engineered haloalkane dehalogenase gene into a host bacterium that can utilize the resulting degradation products. nih.govmuni.cz For instance, a Pseudomonas putida strain was engineered to express a haloalkane dehalogenase with improved activity towards 1,2,3-trichloropropane, enabling it to grow on this compound as a sole carbon source. muni.cz Similarly, an Agrobacterium radiobacter strain was engineered to degrade 1,2,3-trichloropropane. nih.gov
Another innovative strategy is the use of an immobilized synthetic pathway, where the necessary enzymes are fixed onto a solid support. acs.org This approach avoids the need to release genetically modified organisms into the environment and has shown promise for the continuous biodegradation of trichloropropanes in packed-bed reactors. acs.orgmuni.cz
Advanced Analytical Chemistry for 1,2,2 Trichloropropane
Development of High-Sensitivity Detection Methods for 1,2,2-Trichloropropane
Achieving low detection limits for chlorinated volatile organic compounds like this compound is critical, especially in contexts like drinking water analysis where regulatory limits can be in the parts-per-trillion (ppt) range. lcms.czlaballiance.com.my High-sensitivity methods are essential for monitoring environmental contamination and ensuring public safety.
Gas chromatography coupled with mass spectrometry (GC/MS) is the cornerstone for the analysis of purgeable organic compounds, including various trichloropropane (B3392429) isomers. nih.gov To attain the required sensitivity for trace analysis, specific modes of mass spectrometric detection are employed.
Several studies demonstrate the use of GC/MS for the analysis of the closely related compound 1,2,3-trichloropropane (B165214) (TCP), with methodologies readily adaptable for the 1,2,2-isomer. A common approach involves purge and trap concentration followed by GC/MS analysis. laballiance.com.myysi.com For enhanced sensitivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode rather than full scan mode. lcms.czysi.com In SIM mode, the instrument only monitors for specific mass fragments characteristic of the target analyte, which significantly improves the signal-to-noise ratio. For TCP analysis, the ion at m/z 110 is frequently used for quantification, while ions at m/z 112 and 75 serve as qualifiers for identity confirmation. lcms.czysi.com
Different types of mass spectrometers can be used, including quadrupole and ion trap systems. ca.govca.gov While both are effective, the quadrupole MS operated in SIM mode has been shown to achieve better sensitivity for TCP analysis than an ion trap MS in selected ion storage (SIS) mode, though the ion trap can provide better identity confirmation. ca.gov
| Parameter | Example System 1 | Example System 2 |
|---|---|---|
| Instrumentation | Agilent 7890A/5975C GC/MS ysi.com | Thermo ISQ Single Quadrupole GC-MS lcms.cz |
| Sample Introduction | OI Analytical 4760 Eclipse Purge and Trap ysi.com | Teledyne Tekmar Stratum Purge and Trap Concentrator (PTC) lcms.cz |
| GC Column | Not Specified | Restek Rtx-624, 20 m x 0.18 mm x 1.0 µm lcms.cz |
| MS Detection Mode | Selected Ion Monitoring (SIM) ysi.com | Selected Ion Monitoring (SIM) lcms.cz |
| Quantification Ion (m/z) | 110 ysi.com | 110 lcms.cz |
| Confirming Ions (m/z) | 75 ysi.com | 75, 112 lcms.cz |
| Achieved Detection Limit | 5 ppt (B1677978) (ng/L) ysi.com | 0.543 ppt (ng/L) lcms.cz |
Effective sample preparation is crucial for concentrating the analyte from a sample matrix and removing potential interferences. For volatile compounds like this compound in aqueous samples, several techniques have been optimized to enhance recovery and lower detection limits.
Purge and Trap (P&T): This is the most common technique for volatile organic compounds (VOCs). nih.gov Optimization strategies include increasing the purge temperature; for instance, purging at 50°C was found to double the response of TCP compared to purging at ambient temperature. ysi.com Adjusting the sample volume can also improve results; a 10 mL purge was shown to have greater purge efficiency than a 25 mL purge. ysi.com
Continuous Liquid-Liquid Extraction (CLLE): For trace-level analysis, a 1-liter water sample can be extracted with methylene (B1212753) chloride for approximately 16 hours using a continuous liquid-liquid extractor. The resulting extract is then concentrated and analyzed by GC/MS. ca.gov This method is capable of achieving a method detection limit (MDL) of 0.8 ng/L for TCP. ca.gov
Solid Phase Extraction (SPE): To reach ultra-trace levels, solid phase extraction can be coupled with P&T-GC/MS. In one study, a 500 mL water sample was passed through an activated carbon SPE cartridge. nih.gov The trapped analytes were then eluted with dichloromethane, and the eluate was analyzed by P&T-GC/MS. This tandem sample preparation approach significantly increased enrichment and lowered the MDL for TCP to 0.11 ng/L. nih.gov
Isotope Dilution: The use of a stable isotope-labeled internal standard, such as 1,2,3-trichloropropane-d5, is a key component in many high-sensitivity methods. ca.govnih.gov This standard is added to the sample before extraction and analysis. Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it allows for highly accurate quantification by correcting for any analyte loss during the process. ca.gov
| Technique | Principle | Key Optimization/Finding | Reported Detection Limit |
|---|---|---|---|
| Purge and Trap (P&T) | Inert gas is bubbled through the sample, stripping volatile analytes which are then trapped on an adsorbent material before being desorbed to the GC. nih.gov | Heated purge (50°C) and optimized sample volume (10 mL) increase sensitivity and purge efficiency. ysi.com | 5 ng/L ysi.com |
| Continuous Liquid-Liquid Extraction (CLLE) | Continuous extraction of a 1L water sample with an organic solvent (e.g., methylene chloride) over a long period (~16 hours). ca.gov | Allows for a large sample volume, concentrating trace analytes effectively. ca.gov | 0.8 ng/L ca.gov |
| Solid Phase Extraction (SPE) coupled to P&T | A large volume of water (500 mL) is passed through a solid sorbent (activated carbon), which is then eluted with a solvent. The eluate is analyzed by P&T-GC/MS. nih.gov | Coupling SPE with P&T provides substantial enrichment, enabling ultra-trace analysis. nih.gov | 0.11 ng/L nih.gov |
Chromatographic-Mass Spectrometric Approaches for this compound
Isotopic Fractionation Studies for this compound Source Attribution
Isotope analysis is a powerful tool for tracking the sources and investigating the degradation pathways of environmental contaminants. usgs.gov This technique relies on measuring the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) in a compound. During chemical or biological transformation, bonds involving the lighter isotope are typically broken more easily than those with the heavier isotope, a phenomenon known as a kinetic isotope effect. usgs.gov This results in the remaining, untransformed compound becoming enriched in the heavy isotope, while the product becomes enriched in the light isotope.
The extent of this isotopic fractionation (expressed as ε) can be characteristic of a specific degradation pathway. By measuring the change in isotopic composition of a contaminant at a polluted site, it is possible to identify if degradation is occurring and by what mechanism.
Plotting the fractionation of two different elements against each other (e.g., carbon vs. chlorine) creates a dual-element isotope plot. The slope of this line (Λ) provides a unique signature for a specific reaction mechanism. For the 1,1,2-TCA example, the dual element C-Cl isotope slope (ΛC-Cl) was 2.5. csic.es Similarly, distinct dual isotope slopes were observed for the degradation of 1,2-dibromoethane (B42909) by different microbial cultures, allowing researchers to distinguish between different enzymatic pathways. acs.org This approach could be applied to this compound to differentiate between biotic and abiotic degradation processes or to distinguish between different sources of contamination that may have unique initial isotopic signatures.
Nontraditional Detection Techniques for this compound in Complex Matrices
While GC/MS is a robust and widely used technique, its application to complex matrices can be challenging due to interferences that can suppress the analytical signal. opcw.org This has spurred research into nontraditional detection methods that offer high sensitivity and selectivity.
One such promising technique is Surface-Enhanced Raman Scattering (SERS). SERS is a spectroscopic technique that provides greatly enhanced Raman signals from molecules adsorbed onto certain rough metal surfaces or nanoparticles. researchgate.net This enhancement can be many orders of magnitude, allowing for the detection of very low concentrations of an analyte.
Research has demonstrated the potential of SERS for detecting the related compound 1,2,3-trichloropropane. One experimental setup used a microfluidic chip containing a SERS-active substrate linked to a Raman microspectroscope. researchgate.net This configuration allows for the quantitative detection of chloroalkanes. The development of novel SERS substrates, such as those based on functionalized perovskite materials or composites like Fe₃O₄/PDA/Ag, aims to further improve sensitivity and selectivity, overcoming limitations of conventional techniques, especially in complex sample matrices. researchgate.net These advancements in SERS and other nature-inspired chemical methods could lead to the development of rapid, sensitive, and field-deployable sensors for this compound. researchgate.netacs.org
Theoretical and Computational Chemistry of 1,2,2 Trichloropropane
Quantum Chemical Investigations of 1,2,2-Trichloropropane Molecular Structure and Reactivity
Detailed quantum chemical investigations dedicated solely to the molecular structure and reactivity of this compound are not extensively documented in peer-reviewed literature. However, its basic molecular properties have been calculated and are available through chemical databases. These computed descriptors provide foundational information about the molecule's electronic and structural characteristics.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate various molecular descriptors that are crucial for understanding and predicting a compound's behavior. For instance, such descriptors were calculated for this compound as part of a larger study on chlorinated alkanes to develop predictive models for toxicity. ijitee.org These calculations form the basis for quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structure with its biological or environmental activity.
Basic computed properties for this compound provide insight into its fundamental physicochemical nature.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C3H5Cl3 | PubChem nih.gov |
| Molecular Weight | 147.43 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| Canonical SMILES | CC(CCl)(Cl)Cl | PubChem nih.gov |
| InChIKey | DAIIXVPKQATIMF-UHFFFAOYSA-N | PubChem nih.gov |
| XLogP3-AA (LogP) | 2.3 | PubChem nih.gov |
| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |
| CAS Registry Number | 3175-23-3 | NIST nist.gov |
This table is interactive. Click on the headers to sort.
Computational Modeling of this compound Reaction Pathways
A comprehensive search of scientific literature reveals a significant gap in research specifically detailing the computational modeling of reaction pathways for this compound. In contrast, extensive studies have been performed on the 1,2,3-isomer, for which degradation pathways like reductive dechlorination, dehydrohalogenation, and hydrogenolysis have been thermodynamically and kinetically modeled. rsc.orgacs.orgenviro.wikirsc.orgnih.gov
For a compound like this compound, theoretical modeling would typically be used to investigate potential degradation mechanisms such as nucleophilic substitution or elimination reactions. These models calculate the energetics (enthalpy and Gibbs free energy) of reactants, transition states, and products to determine the most favorable reaction routes under various environmental conditions. However, specific studies applying these methods to this compound are not available in the public domain.
Molecular Dynamics Simulations of this compound Environmental Interactions
There is no specific research available that details molecular dynamics (MD) simulations for this compound to study its interactions within environmental systems. MD simulations are powerful tools used to understand the behavior of molecules at the atomistic level over time. For environmental contaminants, these simulations can model interactions with water molecules, soil organic matter, or biological macromolecules like enzymes.
For example, MD simulations have been extensively used to explore the catalytic cycle of haloalkane dehalogenases with the substrate 1,2,3-trichloropropane (B165214), revealing mechanisms of substrate binding, reaction, and product release. caver.cznih.gov Similar studies to elucidate the environmental interactions and potential for enzymatic degradation of this compound have not been published.
Prediction of Environmental Parameters for this compound using Theoretical Models
Theoretical models, particularly quantitative structure-activity relationship (QSAR) models, are the primary tools used to predict the environmental parameters and toxicological properties of this compound. QSAR studies establish a mathematical relationship between the physicochemical properties of a chemical, derived from its molecular structure, and its biological or environmental effect.
A study focused on developing QSAR models for the cytotoxicity of chlorinated alkanes included this compound in its dataset. ijitee.org This research utilized quantum chemical descriptors based on Density Functional Theory (DFT) to predict the toxicity (expressed as log EC50) of these compounds. The models developed in the study used descriptors such as relative energy (RE) and dipole moment (DP) to establish a correlation with cytotoxicity. ijitee.org This approach allows for the estimation of toxicity for compounds that may lack extensive experimental data, relying instead on their computed molecular properties.
Table 2: Framework for QSAR Modeling as Applied to Chlorinated Alkanes
| Model Component | Description | Relevance to this compound |
|---|---|---|
| Experimental Activity | The biological or environmental endpoint being modeled (e.g., cytotoxicity as log EC50). | Included in a dataset of 55 chlorinated alkanes for cytotoxicity modeling. ijitee.org |
| Molecular Descriptors | Calculated properties representing the molecule's physicochemical characteristics (e.g., Dipole Moment, Relative Energy). | DFT-based descriptors were calculated to build the predictive model. ijitee.org |
| Mathematical Model | A regression equation that correlates the descriptors with the activity. | A linear regression model was developed for the class of compounds. ijitee.org |
| Prediction | The estimated activity value for a given chemical based on the model. | The model can be used to predict the cytotoxicity of this compound. ijitee.org |
This table illustrates the general components of a QSAR model. Specific descriptor values for this compound were not detailed in the referenced abstract.
Environmental Remediation Technologies for 1,2,2 Trichloropropane
In-Situ Treatment Methodologies for 1,2,2-Trichloropropane Contamination
In-situ treatment methodologies for this compound (1,2,2-TCP) contamination involve treating the contaminant in place without excavating the soil or pumping out the groundwater. These methods are often preferred for their cost-effectiveness and reduced disturbance to the site.
Chemical Reduction Agents for this compound Dechlorination
In-situ chemical reduction (ISCR) is a remediation approach that introduces a chemical reductant into the subsurface to transform contaminants into less harmful substances. enviro.wiki For chlorinated hydrocarbons like 1,2,2-TCP, this process involves reductive dechlorination, where chlorine atoms are removed from the molecule.
Several chemical reduction agents have been investigated for the dechlorination of chlorinated propanes. While much of the research has focused on the more common isomer, 1,2,3-trichloropropane (B165214), the principles can be extended to 1,2,2-TCP.
Zero-Valent Metals (ZVMs): Zero-valent metals, particularly zero-valent iron (ZVI) and zero-valent zinc (ZVZ), have been studied for their ability to dechlorinate chlorinated solvents. serdp-estcp.milwikipedia.org
Zero-Valent Iron (ZVI): Granular ZVI has shown limited effectiveness in the slow dechlorination of 1,2,3-TCP. serdp-estcp.mil However, nano-sized ZVI and palladized nano ZVI have demonstrated more rapid degradation. serdp-estcp.mil While conventional ZVI may not be highly effective, treatments that create alkaline conditions, such as those using ZVI, can promote base-catalyzed hydrolysis of TCP, although high temperatures are needed for this to be significant. acs.org
Zero-Valent Zinc (ZVZ): ZVZ has emerged as a more promising reductant for TCP remediation. serdp-estcp.milwikipedia.org Studies have shown that granular ZVZ can achieve much faster degradation rates of 1,2,3-TCP compared to ZVI. acs.org A key advantage of ZVZ is that it tends to avoid the formation of problematic dechlorination intermediates. acs.org At one military base, injections of ZVZ resulted in a 99% reduction of TCP concentrations within the injection area, with significant reductions observed downgradient. battelle.org The desirable degradation pathway for TCP using ZVMs is through dihaloelimination to form 3-chloro-1-propene, which is then rapidly reduced to propene. enviro.wiki
Interactive Data Table: Comparison of Zero-Valent Metals for TCP Reduction
| Reductant | Form | Effectiveness for TCP Degradation | Key Findings | Citations |
| Zero-Valent Iron (ZVI) | Granular | Slow dechlorination | Limited effectiveness at ambient temperatures. | serdp-estcp.mildtic.mil |
| Zero-Valent Iron (ZVI) | Nano-sized | More rapid degradation than granular ZVI | Surface area normalized rate constants were still considered low for in-situ applications. | serdp-estcp.milacs.orgdtic.mil |
| Zero-Valent Zinc (ZVZ) | Granular | Rapid degradation | Significantly faster than ZVI; avoids problematic intermediates. | serdp-estcp.milacs.orgbattelle.org |
Bioremediation Enhancement Techniques for this compound in Contaminated Sites
Bioremediation leverages microorganisms to break down contaminants. For chlorinated compounds like 1,2,2-TCP, anaerobic bioremediation through reductive dechlorination is a key pathway. enviro.wiki
Anaerobic Bioremediation: Under anaerobic conditions, certain microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination. enviro.wikinih.gov The Dehalogenimonas (Dhg) species has been identified as capable of biodegrading 1,2,3-TCP, although the kinetics are slower than for other chlorinated volatile organic compounds (CVOCs). enviro.wikiwikipedia.org
Biostimulation and Bioaugmentation: To enhance the natural bioremediation process, biostimulation and bioaugmentation techniques are often employed.
Biostimulation involves injecting substrates like emulsified vegetable oil and lactate (B86563) to stimulate the growth and activity of native dechlorinating bacteria. enviro.wiki
Bioaugmentation involves introducing specific microbial cultures, such as those containing Dehalogenimonas, to the contaminated site. enviro.wiki
Field Studies: A field demonstration in California showed that after an initial lag period, biostimulation followed by bioaugmentation with a Dhg-containing consortium reduced TCP concentrations to below detection limits. enviro.wiki Case studies at agricultural chemical facilities have also demonstrated the effectiveness of in-situ biological reduction (ISBR) for TCP remediation at both high and low concentrations. battelle.orggeosyntec.com
Advanced Oxidation Processes for this compound Destruction
Advanced Oxidation Processes (AOPs) generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals, to destroy organic contaminants.
Fenton's Reagent: Bench-scale tests using Fenton's reagent (hydrogen peroxide and an iron catalyst) have shown evidence of 1,2,3-TCP degradation in water. epa.gov Studies found that Fe(II) was the most effective form of iron for this process. epa.gov One study reported that while a classic Fenton system removed 65.3% of 1,2,3-TCP, the addition of ZVI to accelerate Fe(II) generation enhanced the removal to 95.4%. researchgate.net
Activated Persulfate: Persulfate activated with Fe(II) has been used to oxidize chlorinated hydrocarbons. mdpi.com In a field test in North China, in-situ injection of Fe(II)-activated persulfate resulted in TCP removal rates of 44.5% and 46.1% at different monitoring wells. mdpi.com Laboratory tests showed a TCP removal efficiency of 61.4% in 24 hours. mdpi.com Interestingly, unactivated persulfate has also been shown to degrade 1,2,3-TCP, offering a potentially more cost-effective and long-lasting in-situ chemical oxidation (ISCO) option. nih.gov
Ozone and Hydrogen Peroxide: Bench-scale tests have also indicated that AOPs involving ozone and hydrogen peroxide can degrade 1,2,3-TCP. epa.gov A continuous, in-line, pressurized AOP called HiPOx has been developed that can remove TCP from groundwater to very low levels. environmentalrestoration.wikica.gov
Ex-Situ Treatment Methodologies for this compound Contamination
Ex-situ treatment involves the removal of contaminated soil or groundwater from the site for treatment.
Adsorptive Removal Processes for this compound
Adsorption is a common ex-situ treatment method where contaminants are removed from water by adhering to the surface of an adsorbent material.
Granular Activated Carbon (GAC): GAC is considered the best available technology for treating TCP in drinking water in some regions. enviro.wiki It is the most common ex-situ treatment for groundwater contaminated with TCP. enviro.wiki However, TCP has a low to moderate adsorption capacity for GAC, which can lead to higher treatment costs compared to other organic contaminants. enviro.wikiepa.gov Studies have shown that subbituminous coal-based and coconut shell-based GAC are among the most effective types for TCP removal. enviro.wiki Rapid small-scale column tests (RSSCTs) are used to evaluate the performance of different GACs for TCP adsorption. nih.gov A systematic review of treatment technologies identified GAC as one of the most developed methods, though it is limited by its low adsorption capacity, requiring frequent replacement. iwaponline.com
Interactive Data Table: GAC Performance for 1,2,3-Trichloropropane Removal
| GAC Type | Basis | Performance Notes | Citations |
| Various | Coal, Coconut Shell | Can meet stringent MCLs, but performance is site- and water-matrix-specific. | nih.gov |
| F400 | Coal | Showed the longest operation time in some studies. | ca.gov |
| Aquacarb CX | Not specified | Demonstrated good operational lifetime in tests. | ca.gov |
| Subbituminous Coal-based | Coal | Identified as one of the most effective types. | enviro.wiki |
| Coconut Shell-based | Coconut Shell | Identified as one of the most effective types. | enviro.wiki |
Physical Separation Techniques for this compound
Physical separation techniques aim to move the contaminant from one medium (e.g., water) to another (e.g., air) without chemically altering it.
Groundwater Extraction and Treatment (Pump and Treat): This is the most common ex-situ approach for TCP-contaminated groundwater. enviro.wiki The process involves pumping the contaminated groundwater to the surface for treatment, typically by GAC adsorption. enviro.wiki The extraction of TCP is generally effective due to its relatively high solubility in water and low tendency to adsorb to soil. enviro.wiki
Air Stripping: Above-ground treatment may include air stripping, where volatile contaminants are transferred from water to air, followed by activated carbon filtration of the off-gas. environmentalrestoration.wiki
Passive Remediation and Natural Attenuation Research for this compound
Passive remediation strategies leverage naturally occurring physical, chemical, and biological processes to reduce the concentration and toxicity of contaminants in the environment without active human intervention. For chlorinated hydrocarbons like this compound, these processes, collectively known as natural attenuation, can include biodegradation, abiotic degradation (such as hydrolysis), dispersion, and sorption. However, the extent and rate of natural attenuation are highly dependent on the specific chemical structure of the compound and the subsurface environmental conditions.
Research into the environmental fate and natural attenuation of trichloropropane (B3392429) isomers has overwhelmingly focused on the more commonly detected and studied compound, 1,2,3-trichloropropane (1,2,3-TCP). epa.govnih.govenvironmentalrestoration.wikica.govusgs.gov This has resulted in a significant knowledge gap regarding the specific passive remediation potential for this compound. While general principles of chlorinated solvent behavior can be inferred, specific data on degradation rates, pathways, and the efficacy of natural attenuation for this compound are not well-documented in publicly available scientific literature.
Detailed Research Findings
Detailed scientific investigations into the natural attenuation of this compound are scarce. The compound is noted as a synthetic chemical, and like other chlorinated propanes, it is expected to be relatively stable in the environment. cymitquimica.com It is classified as a hazardous substance, and its potential impact on water quality is a concern. cymitquimica.com
Abiotic Degradation: Abiotic degradation processes, such as hydrolysis, are potential pathways for the natural attenuation of chlorinated alkanes. For this compound, hydrolysis can occur, particularly in the presence of strong acids or bases, but the kinetics of this process under typical environmental conditions (neutral pH and ambient temperature) have not been extensively studied or reported. cymitquimica.com In contrast, the hydrolysis half-life for the more-studied 1,2,3-TCP under typical environmental conditions is estimated to be on the order of hundreds of years, indicating its high persistence. nih.gov Similar recalcitrance might be expected for this compound due to its stable carbon-chlorine bonds, but specific data is lacking.
Biodegradation: The potential for microbial degradation of this compound in soil and groundwater is also largely uncharacterized. For many highly chlorinated hydrocarbons, biodegradation occurs very slowly, if at all. epa.gov Studies on 1,2,3-TCP have identified specific anaerobic bacteria, such as Dehalogenimonas, that can use the compound as an electron acceptor in a process of reductive dechlorination, although the kinetics are often slow. nih.govresearchgate.net No naturally occurring microorganisms have been identified that can utilize 1,2,3-TCP aerobically as a sole carbon source. nih.govresearchgate.net There are no equivalent studies specifically identifying microorganisms or detailing the biodegradation pathways for this compound.
The lack of dedicated research on this compound means that site assessments and remediation decisions are often made based on data from its isomers or from the general class of chlorinated propanes, which may not accurately reflect its unique environmental behavior.
Data on Natural Attenuation Parameters
The following table summarizes the availability of key data required to assess the potential for natural attenuation of this compound, highlighting the current gaps in scientific literature compared to its more-studied isomer, 1,2,3-trichloropropane.
| Parameter | This compound Data Availability | 1,2,3-Trichloropropane Data Availability (for comparison) |
|---|---|---|
| Aerobic Biodegradation Rate | Not Reported | Generally considered negligible for naturally occurring organisms. environmentalrestoration.wikiepa.gov |
| Anaerobic Biodegradation Rate | Not Reported | Slow; dependent on specific microbial populations (e.g., Dehalogenimonas). nih.gov |
| Hydrolysis Half-Life (at neutral pH, 25°C) | Not Reported | Very long; estimated in the order of hundreds of years. nih.gov |
| Identified Degradation Pathways | Not Documented | Reductive dechlorination, dihaloelimination (anaerobic); Hydrolysis (abiotic). nih.govepa.gov |
| Field Studies on Natural Attenuation | Not Found | Multiple studies exist, generally showing high persistence. ca.govusgs.gov |
Industrial and Applied Research Perspectives of 1,2,2 Trichloropropane
Role of 1,2,2-Trichloropropane as a Chemical Intermediate in Manufacturing
This compound is identified as a chemical intermediate used in the synthesis of other organic compounds. Its potential applications in this role include the production of various chemicals, such as pesticides, dyes, and pharmaceuticals. The reactivity of the chlorine atoms on the propane (B168953) backbone allows it to serve as a starting material or building block in more complex chemical syntheses.
The production of this compound itself can be achieved through methods such as the chlorination of propane or the Appel reaction, where 1,2-dichloropropane (B32752) is converted using reagents like phosphorus trichloride (B1173362) and cuprous chloride. However, detailed industrial research findings or specific examples of large-scale manufacturing processes that utilize this compound as a primary intermediate are not widely documented in publicly available literature. This is in contrast to its isomer, 1,2,3-trichloropropane (B165214), which is a known intermediate in the production of polymers like polysulfone and the synthesis of hexafluoropropylene.
Research on this compound in Solvent Applications
Due to its chemical nature as a chlorinated hydrocarbon, this compound possesses solvent properties. It is described as a colorless to slightly yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers. This solubility profile makes it suitable for dissolving other organic materials, and it has been noted for its use as a solvent in industrial production and chemical synthesis.
Despite these general characteristics, specific research studies detailing the efficacy, comparative performance, or specialized applications of this compound as a solvent are scarce. Its use has been mentioned in broad terms for applications in industrial solvents and adhesives. The more extensively documented solvent applications, such as for paint and varnish removal or as a cleaning and degreasing agent, are typically associated with 1,2,3-trichloropropane.
Studies on Impurity Profiles and Byproduct Formation involving this compound
There is a significant lack of available studies on the specific impurity profiles of commercially produced this compound. Likewise, information detailing the formation of this compound as an unintentional byproduct of other major chemical manufacturing processes is not readily found in the scientific literature.
This stands in stark contrast to 1,2,3-trichloropropane, which is well-documented as a significant byproduct in the historical production of other chlorinated compounds, including epichlorohydrin (B41342) and dichloropropene. It was also a known impurity in certain soil fumigant mixtures, which has led to its status as a recognized environmental contaminant. No similar body of research currently exists for this compound.
Sustainable Chemistry Considerations for this compound Production and Use
From a sustainable chemistry perspective, this compound is classified as a hazardous substance. It is an organic chlorine compound with recognized toxicity. Concerns about its potential health risks, including possible carcinogenic effects, necessitate careful handling protocols and the use of protective equipment in well-ventilated areas. In many regions, the compound is a limited or banned substance, and its use is governed by strict regulations.
The compound is flammable when exposed to high temperatures or open flames. Under certain conditions, such as in the presence of strong acids or bases, it can undergo hydrolysis. However, specific research into green chemistry alternatives, environmentally benign production methods, or dedicated biodegradation and remediation technologies for this compound is not well-documented. The extensive research on degradation pathways—such as reductive dechlorination, oxidation, and bioremediation—has been overwhelmingly focused on the environmental contaminant 1,2,3-trichloropropane.
Emerging Research Frontiers in 1,2,2 Trichloropropane Science
Novel Degradation Mechanisms and Catalysts for 1,2,2-Trichloropropane
Currently, there is a lack of published research focusing on novel degradation mechanisms and specific catalysts for this compound. This compound is a colorless to slightly yellow liquid used as a solvent and in the synthesis of other chemicals, such as pesticides and dyes. It is known to be relatively stable under normal conditions but can undergo hydrolysis in the presence of strong bases or acids. cymitquimica.com
In contrast, extensive research into the degradation of its isomer, 1,2,3-TCP, has identified several pathways, including:
Reductive Dechlorination: This is a key pathway under anoxic conditions. enviro.wiki Advanced research has explored the use of various reducing agents, with zero-valent zinc (ZVZ) showing significantly more rapid degradation of 1,2,3-TCP compared to zero-valent iron (ZVI). nih.gov
Oxidation: Strong oxidants involved in in situ chemical oxidation (ISCO) processes, particularly hydroxyl and sulfate (B86663) radicals, are capable of oxidizing 1,2,3-TCP. dtic.mil
Biodegradation: While naturally occurring microbes that can use 1,2,3-TCP as a primary carbon source are not known, cometabolic degradation and enzymatic hydrolysis have been observed. rug.nl
The development of novel catalysts is a major frontier for 1,2,3-TCP, including engineered enzymes and microorganisms designed to enhance degradation rates. rug.nliwaponline.com Similar focused research on catalysts specifically for this compound has not been identified in the available literature.
Integrated Remediation System Development for this compound
There is no specific information on integrated remediation systems developed explicitly for this compound. General industrial hygiene practices for handling chlorinated hydrocarbons would apply, such as ensuring use in well-ventilated areas and wearing appropriate personal protective equipment to avoid inhalation or skin contact.
For context, the environmental persistence and toxicity of 1,2,3-TCP have driven the development of sophisticated, integrated remediation systems. These systems often combine multiple technologies to address contamination in groundwater and soil. Common approaches for 1,2,3-TCP that are in various stages of research and deployment include:
Pump-and-Treat with Granular Activated Carbon (GAC): This is a common ex-situ method, though 1,2,3-TCP has a relatively low adsorption capacity, which can increase costs. iwaponline.com
In Situ Chemical Reduction (ISCR): This involves injecting a chemical reductant, such as zero-valent zinc (ZVZ), into the contaminated zone to degrade the pollutant in place. enviro.wiki
In Situ Bioremediation (ISB): This approach uses microorganisms to break down the contaminant. For 1,2,3-TCP, this may involve bioaugmentation with specific microbial cultures. enviro.wiki
The development of such integrated systems for this compound would depend on future research identifying it as a significant and persistent environmental concern, which current literature does not support.
Multidisciplinary Approaches to this compound Environmental Challenges
The scientific literature does not indicate significant environmental challenges posed by this compound that would necessitate a major multidisciplinary research effort. Its uses are primarily in controlled industrial settings for chemical synthesis. cymitquimica.com
The environmental challenges of the 1,2,3-TCP isomer, however, provide a clear example of where multidisciplinary approaches are crucial. The management of 1,2,3-TCP contamination involves:
Hydrogeology: To understand its transport and fate in groundwater. usgs.gov
Toxicology: To assess health risks and establish safe exposure limits. rug.nl
Microbiology and Genetic Engineering: To develop and improve bioremediation strategies. rug.nl
Environmental Engineering: To design and implement effective treatment systems. iwaponline.com
Analytical Chemistry: To detect the contaminant at very low concentrations. usgs.gov
Regulatory Science and Law: To establish standards and ensure accountability for contamination. enviro.wikiusgs.gov
A similar multidisciplinary focus has not been applied to this compound due to its different use profile and lack of widespread environmental detection.
Green Chemistry Principles Applied to this compound Lifecycle
There is no specific research available on the application of green chemistry principles to the lifecycle of this compound. The compound is synthesized via methods such as the chlorination of propane (B168953) or the Appel reaction.
Green chemistry, which focuses on designing chemical products and processes that reduce or eliminate hazardous substances, offers a framework that could be theoretically applied. The 12 Principles of Green Chemistry provide guidance on areas for potential improvement across a chemical's lifecycle, from its synthesis to its end-of-life. These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for degradation.
Applying these principles to this compound would involve:
Synthesis: Evaluating the current production methods (e.g., chlorination of propane) for their efficiency, waste generation, and use of hazardous reagents. Research could explore alternative, more benign synthetic routes.
Use: Investigating safer solvents or alternative chemicals that could replace this compound in its applications, thereby reducing potential exposure and hazard.
End-of-Life: Designing the molecule so that it breaks down into innocuous products after its intended use. Given that this compound is a stable chlorinated hydrocarbon, this represents a significant challenge. cymitquimica.com
However, without dedicated research, these applications remain theoretical for this compound. The main focus of green chemistry in the context of chlorinated propanes has been on finding alternatives and remediation solutions for the more problematic 1,2,3-TCP isomer.
Q & A
Basic Research Questions
What analytical methods are recommended for detecting 1,2,2-trichloropropane in environmental samples?
Gas chromatography with electron capture detection (GC-ECD) is a standard method for analyzing chlorinated hydrocarbons like this compound in water. While EPA Method 504.1 explicitly targets 1,2,3-trichloropropane (TCP) , its microextraction and GC-ECD protocols can be adapted for 1,2,2-TCP by optimizing column selection and calibration standards. For groundwater studies, USGS methodologies used to detect fumigant-related compounds (e.g., 1,2,2-TCP) in agricultural areas emphasize low detection limits (ppt range) and quality control via spike-recovery tests .
What is the environmental fate of this compound, and how does its persistence compare to structurally similar compounds?
This compound is a persistent groundwater contaminant due to its low biodegradability and high mobility. In agricultural regions, it has been detected in over 50% of shallow groundwater samples, often co-occurring with other fumigant byproducts like 1,2-dichloropropane . Its environmental half-life may exceed decades under anaerobic conditions, similar to 1,2,3-TCP, which resists hydrolysis and microbial degradation .
What are the key challenges in establishing toxicity thresholds for this compound?
Limited epidemiological or animal studies directly address 1,2,2-TCP. Researchers must extrapolate from structurally related compounds (e.g., 1,2,3-TCP) while accounting for differences in metabolic pathways. For example, 1,2,3-TCP’s carcinogenicity is linked to bioactivation via glutathione conjugation, but similar mechanisms for 1,2,2-TCP remain unverified . Acute toxicity studies should prioritize hepatic and renal endpoints, as seen in 1,2,3-TCP exposure models .
Advanced Research Questions
How can in situ chemical reduction (ISCR) be optimized for this compound remediation in contaminated aquifers?
Zero-valent iron (ZVI) and palladized ZVI nanoparticles have shown variable success in degrading 1,2,3-TCP via reductive dechlorination . For 1,2,2-TCP, pilot studies should test:
- Particle size: Nano-ZVI (10–100 nm) increases surface area and reaction kinetics.
- Catalysts: Bimetallic systems (e.g., Pd/Fe) enhance electron transfer and reduce passivation.
- Co-contaminants: Competitive reactions with chlorinated solvents (e.g., TCE) may require sequential treatment .
How should researchers address data gaps in this compound’s carcinogenic potential?
Adopt a tiered approach:
In vitro assays: Screen for mutagenicity (Ames test) and chromosomal damage (micronucleus assay).
Rodent bioassays: Conduct 2-year inhalation or oral studies using doses derived from 1,2,3-TCP’s chronic reference dose (0.005 mg/kg/day) .
Mechanistic studies: Use isotopic labeling to track metabolic pathways and identify reactive intermediates .
What strategies resolve contradictions in adsorption coefficients for this compound across studies?
Adsorption variability may stem from differences in soil organic carbon (SOC) content or experimental conditions. To harmonize
- Standardize batch tests: Use EPA guidelines for Freundlich isotherm determination under controlled pH and temperature .
- Model validation: Compare experimental results with predictive models (e.g., EPI Suite) that account for SOC and clay mineral interactions .
Methodological Guidance
Designing a groundwater monitoring study for this compound in agricultural regions
- Sampling protocol: Collect paired soil and water samples from wells ≤50 m depth, focusing on historical fumigant application sites .
- Analytical QA/QC: Include field blanks, duplicates, and matrix spikes to control for cross-contamination and instrument drift .
- Data interpretation: Use geospatial tools (e.g., GIS) to correlate contamination levels with land-use history and hydrogeological parameters .
Evaluating conflicting degradation rates of this compound in ZVI-based systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
